
6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic organic compound notable for its diverse reactivity and potential applications in various scientific fields. This compound's structure integrates several reactive groups, including an allyloxy group, phenyl ring, thiophene ring, and trifluoromethyl group, all of which contribute to its versatile chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one typically begins with the preparation of key intermediates A common route involves the alkylation of 4-hydroxyacetophenone with allyl bromide to form 4-(allyloxy)acetophenoneIndustrial Production Methods: The industrial-scale production may leverage continuous flow synthesis to enhance efficiency and yield. Key reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reductive amination or reduction of carbonyl groups.
Substitution: Electrophilic aromatic substitution on the phenyl ring. Common Reagents and Conditions: Reagents such as sodium borohydride for reduction and molecular oxygen or peroxide for oxidation are commonly used. Acidic or basic conditions can facilitate substitution reactions. Major Products: Major products depend on the reaction type. For instance, oxidation might yield a ketone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Serves as a precursor for the synthesis of more complex molecules. Biology: Investigated for its potential as a biochemical probe due to its unique structural features. Medicine: Studied for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents. Industry: Utilized in the development of advanced materials, including polymers with specific electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, for instance, can enhance binding affinity to target proteins. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Compared to structurally similar compounds like 4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, the presence of the allyloxyphenyl group in 6-(4-(allyloxy)phenyl)-4-hydroxy-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one imparts distinct reactivity and potential for unique applications. Similar compounds include various tetrahydropyrimidinones and thiophene derivatives, each with varying substitution patterns and associated properties.
There you go, an article as requested. Want to dive into any specific part deeper?
Propiedades
IUPAC Name |
4-hydroxy-6-(4-prop-2-enoxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-2-9-28-12-7-5-11(6-8-12)15-14(16(25)13-4-3-10-29-13)18(27,19(20,21)22)24-17(26)23-15/h2-8,10,14-15,27H,1,9H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFERFOGTJPLYJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)
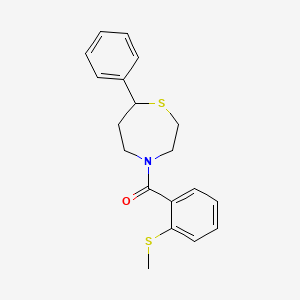
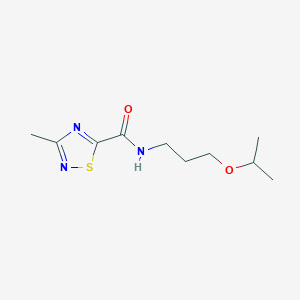
![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)
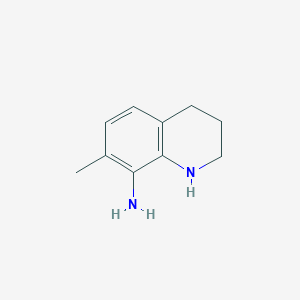
![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2360167.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)
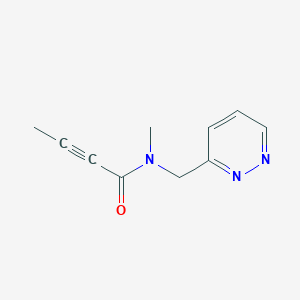
![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)
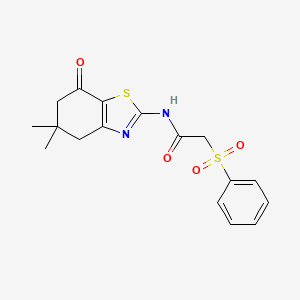
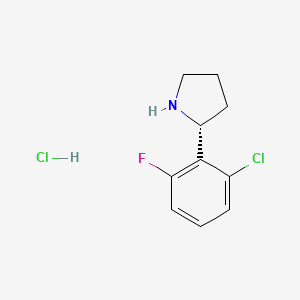
![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
